Neopentyl, t-butyl amine
Overview
Description
Neopentyl, t-butyl amine is an organic compound with the molecular formula C₉H₂₁N. It is characterized by the presence of a neopentyl group and a t-butyl group attached to an amine functional group. This compound is known for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Mode of Action
Amines like neopentyl, t-butyl amine are known to be good nucleophiles, meaning they can donate a pair of electrons to an electrophile . This nucleophilic behavior allows them to participate in a variety of chemical reactions, including the formation of imine derivatives when they react with aldehydes and ketones .
Biochemical Pathways
For example, they can participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, amines can act as organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the solvent polarity can affect the reactivity of the compound . Additionally, the steric demand of the initiator used in the reaction can also influence the polymerization and the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl, t-butyl amine can be synthesized through various methods. One common approach involves the reaction of neopentyl chloride with t-butyl amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride group by the amine group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Neopentyl, t-butyl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Neopentyl, t-butyl amine finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Neopentyl amine: Lacks the t-butyl group, resulting in different steric and electronic properties.
t-Butyl amine: Lacks the neopentyl group, leading to variations in reactivity and applications.
Isopropyl amine: Has a different alkyl group, affecting its chemical behavior and uses.
Uniqueness: Neopentyl, t-butyl amine is unique due to the combination of the neopentyl and t-butyl groups, which confer distinct steric and electronic characteristics. These features make it valuable in specific synthetic and research applications where such properties are advantageous.
Properties
IUPAC Name |
N-tert-butyl-2,2-dimethylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-8(2,3)7-10-9(4,5)6/h10H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTZOFZNRFPMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207166 | |
Record name | Neopentyl, t-butyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58471-09-3 | |
Record name | Neopentyl, t-butyl amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058471093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neopentyl, t-butyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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